molecular formula C19H30O6 B606032 Benzyl-PEG4-CH2CO2tBu CAS No. 1443467-88-6

Benzyl-PEG4-CH2CO2tBu

Cat. No.: B606032
CAS No.: 1443467-88-6
M. Wt: 354.44
InChI Key: CPMNHAPGRNEYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Benzyl-PEG4-CH2CO2tBu is primarily used as a PEG linker . Its main targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound’s role is to increase the water solubility of these targets in aqueous media .

Mode of Action

The compound contains a benzyl and t-butyl protecting group . Both of these groups are acid labile, meaning they can be removed under mild acidic conditions . The removal of these protecting groups allows the compound to interact with its targets . The NHS ester present in the compound can be used to label the primary amines of proteins and other amine-containing molecules .

Biochemical Pathways

Given its role as a peg linker, it can be inferred that the compound plays a role in the modification of proteins and other amine-containing molecules . This can affect various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

The compound’s hydrophilic peg linker increases its water solubility , which can enhance its bioavailability. The compound is typically stored at -20°C , indicating that it may have specific storage requirements for stability and efficacy.

Result of Action

The primary result of this compound’s action is the increased water solubility of proteins and other amine-containing molecules . This can enhance the effectiveness of these molecules in aqueous media . The compound’s ability to label primary amines can also aid in the detection and study of these molecules .

Action Environment

Environmental factors such as pH can influence the action of this compound. As the protecting groups of the compound are acid labile , changes in environmental acidity can affect the compound’s interaction with its targets. Additionally, the compound’s solubility and stability may be influenced by temperature, as suggested by its storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-CH2CO2tBu typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMNHAPGRNEYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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